![molecular formula C13H15N3O B1490592 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 1479346-07-0](/img/structure/B1490592.png)
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, sildenafil, a related compound, is synthesized by reacting 5-[2-ethoxyphenyl]-1-methyl-3-n-propyl-1,6-dihydro-1H-pyrazolo [4,3-d] pyrimidin-7-one with chlorosulfonic acid .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the oxidation reactions of 4,7- and 6,7-dihydroazolo[1,5-а]pyrimidines with bromine have been analyzed .Scientific Research Applications
Synthesis and Chemical Transformations
- Novel derivatives of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones were synthesized through a multi-step process, starting from β-aryl glutaconic acid, showcasing a method for creating a variety of compounds for further biological evaluation (Patel, Gandhi, & Sharma, 2010).
- Investigations into heterocyclic halogeno compounds with nucleophiles revealed the conversion of 2,6-dibromopyridine by potassium amide in liquid ammonia into 4-amino-2-methylpyrimidine, highlighting a pathway for synthesizing pyrimidine derivatives through ring transformations (Hertog, Plas, Pieterse, & Streef, 2010).
Biological Activity and Application
- A study on the general synthesis of 4-aryloxy-6-methylpyrimidin-2-amines discussed their main fragmentation pathway under positive electrospray ionization, shedding light on the structural stability and potential applications of these compounds in biological contexts (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).
- The antimicrobial activity of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives was evaluated, indicating the potential of these compounds as antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
- Research into 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines revealed their pronounced antituberculous effect, demonstrating the potential medicinal applications of these derivatives (Erkin & Krutikov, 2007).
Safety and Hazards
properties
IUPAC Name |
6-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-17-12-7-5-4-6-10(12)11-8-13(14)16-9(2)15-11/h4-8H,3H2,1-2H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLYZWVNKZRVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=NC(=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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